molecular formula C13H12ClN B2539084 N-[(4-chlorophenyl)methyl]aniline CAS No. 4750-61-2

N-[(4-chlorophenyl)methyl]aniline

Cat. No. B2539084
CAS RN: 4750-61-2
M. Wt: 217.7
InChI Key: JCVWTDNFPZCYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(4-chlorophenyl)methyl]aniline” is a chemical compound with the molecular formula C13H12ClN . It is related to anilines, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, one study describes the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which involved confirming the molecular structures of the synthesized derivatives through their physicochemical properties and spectroanalytical data . Another study describes the synthesis of a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a nitrogen atom, which is further connected to a methyl group and a 4-chlorophenyl group . The molecular weight of the compound is 217.69408 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds have been studied. For example, the electrochemical oxidation of 4-chloroaniline, a related compound, was investigated in a water/acetonitrile mixture. It was found that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 217.69400, a density of 1.189g/cm3, and a boiling point of 352.8ºC at 760 mmHg .

Scientific Research Applications

Kinetics and Mechanism Studies

Research on the kinetics and mechanism of reactions involving aniline derivatives, including N-[(4-chlorophenyl)methyl]aniline, has been a significant area of study. Studies such as those by Castro et al. (2005) and (2003) delve into the anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol and the aminolysis of 4-methylphenyl and 4-chlorophenyl 2,4-dinitrophenyl carbonates. These investigations provide insights into the reactivity and interaction of aniline derivatives in various chemical environments, highlighting the concerted and stepwise mechanisms that govern these reactions (Castro et al., 2005) (Castro et al., 2003).

Environmental and Analytical Applications

Aniline derivatives have been employed in environmental and analytical chemistry to detect and quantify pollutants in water samples. A study by Keivani et al. (2017) demonstrated the use of a novel catechol derivative-modified sensor for the simultaneous analysis of thiosulfate, 4-chlorophenol, and nitrite, showcasing the application of aniline derivatives in environmental monitoring and analysis (Keivani et al., 2017).

Material Science and Polymer Chemistry

The synthesis and characterization of materials incorporating aniline derivatives have been explored for their potential applications in various fields, including polymer chemistry and materials science. For instance, the synthesis and antimicrobial activity of some new 2,5-disubstituted 1,2,4-triazoles incorporating aniline and chloroaniline units were investigated, highlighting the role of these compounds in developing new materials with potential biological activity (Jalihal et al., 2009).

Catalysis and Organic Synthesis

In the realm of organic synthesis and catalysis, the application of this compound derivatives has been explored for the development of new synthetic methodologies and catalytic processes. Research by Wolfe and Buchwald (2003) on the palladium-catalyzed amination of aryl halides and aryl triflates introduces methods leveraging the properties of aniline derivatives for efficient bond formation, thereby contributing to the advancement of synthetic organic chemistry (Wolfe & Buchwald, 2003).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVWTDNFPZCYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.